Sulfur trioxide

O3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O3S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: reaction

Synonyms

Canonical SMILES

Precursor to Sulfuric Acid

One of the most significant research applications of sulfur trioxide is its role as a precursor to sulfuric acid (H2SO4) [1]. Sulfuric acid is a cornerstone of various chemical reactions and industrial processes. Research in areas like catalysis, material science, and electrochemistry often utilizes sulfuric acid due to its strong acidity and hygroscopic nature [2]. By studying the conversion of SO3 to H2SO4, researchers can optimize methods for large-scale sulfuric acid production, a crucial industrial chemical.

[1] Vedantu, "Sulfur Trioxide - Meaning, Structure, Properties, Uses, and FAQs" [2] PubChem, "Sulfuric Acid | H2SO4 | CID 11501"

Sulfonation Reactions

Sulfur trioxide acts as a crucial reagent in sulfonation reactions [3]. These reactions involve the introduction of a sulfonic acid group (SO3H) into organic molecules. Sulfonated molecules possess unique properties, making them valuable in various applications. Research in fields like material science, organic chemistry, and medicinal chemistry heavily utilizes sulfonation reactions. For instance, researchers study how SO3 can be used to create new types of polymers, pharmaceuticals, and detergents [4].

[3] BYJU'S, "SO3- Sulphur Trioxide Structure, Molecular Mass, Properties and Uses" [4] Infinity Learn, "Sulfur Trioxide - Meaning, Structure, Properties, Uses, and FAQs"

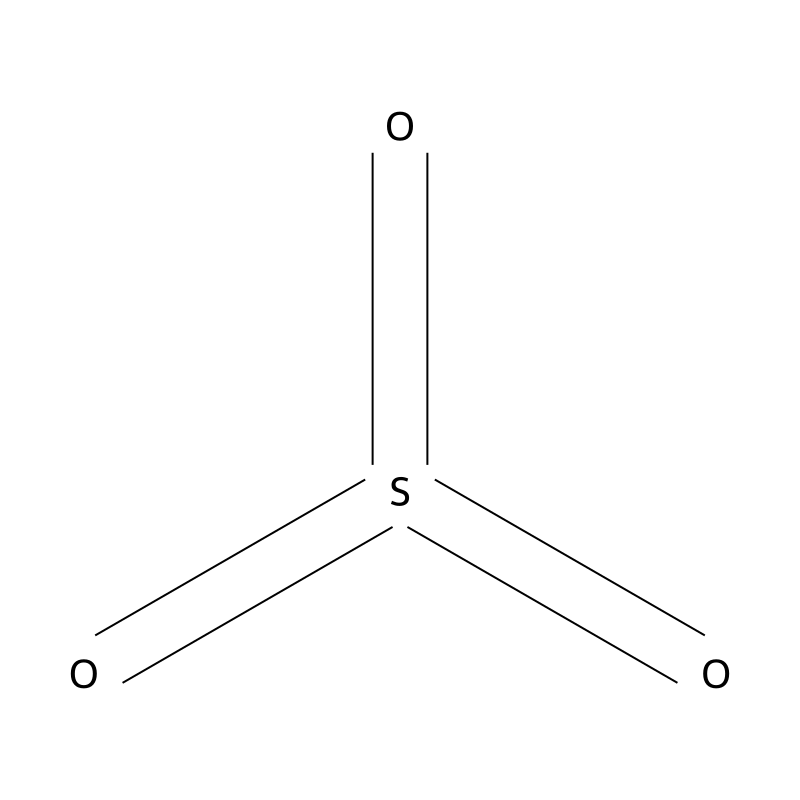

Sulfur trioxide is an inorganic compound with the chemical formula . It consists of one sulfur atom covalently bonded to three oxygen atoms, forming a trigonal planar molecular structure. This compound is colorless and highly reactive, often existing as a gas at room temperature but can condense into a liquid that fume in air due to the formation of sulfuric acid mist. Sulfur trioxide is known as the anhydride of sulfuric acid, meaning it can react with water to produce sulfuric acid, a vital industrial chemical .

- Hydration: When sulfur trioxide reacts with water, it produces sulfuric acid:This reaction is highly exothermic and can lead to the formation of a corrosive mist .

- Hydrofluorination: Sulfur trioxide reacts with hydrogen fluoride to form fluorosulfuric acid:This compound is one of the strongest acids used in various industrial applications .

- Deoxygenation: In a reaction with dinitrogen pentoxide, sulfur trioxide forms the nitronium salt of pyrosulfate:This showcases its role as an oxidizing agent .

Sulfur trioxide can be synthesized through several methods:

- Contact Process: This industrial method involves the catalytic oxidation of sulfur dioxide at temperatures between 400°C and 600°C:A vanadium pentoxide catalyst is typically used to enhance reaction rates .

- Laboratory Methods: In laboratory settings, sulfur trioxide can be prepared by pyrolysis of sodium bisulfate:

- Dehydration at :

- Cracking at :

- Dehydration at :

This method produces sulfur trioxide without the risk of explosion associated with direct hydration reactions .

Sulfur trioxide has several important applications:

- Production of Sulfuric Acid: The primary use of sulfur trioxide is in the manufacture of sulfuric acid, which is essential for various industrial processes including fertilizer production, petroleum refining, and chemical synthesis .

- Sulfonation Reactions: It serves as a reagent in sulfonation reactions used to produce sulfonic acids that are vital for detergents, dyes, and pharmaceuticals .

- Oxidizing Agent: Due to its strong oxidizing properties, it is utilized in various chemical syntheses and reactions involving organic compounds .

Studies on sulfur trioxide interactions primarily focus on its reactivity with water and organic materials. Its vigorous reaction with water can generate significant heat and create hazardous conditions due to the formation of corrosive mist. Additionally, when interacting with organic materials, it can lead to dehydration reactions that may result in combustion or explosive scenarios if not controlled properly .

Several compounds are similar to sulfur trioxide in structure or reactivity:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Sulfur Dioxide | A precursor to sulfur trioxide; less reactive than . | |

| Selenium Trioxide | Similar structure but derived from selenium; exhibits similar properties. | |

| Phosphorus Pentoxide | An anhydride for phosphoric acid; used similarly in dehydration reactions. | |

| Nitrogen Dioxide | A reactive gas that forms nitric acid upon hydration; shares oxidizing properties. |

Sulfur trioxide's uniqueness lies in its highly reactive nature and role as an anhydride for sulfuric acid, making it essential for industrial applications while also posing significant handling risks due to its corrosive and hygroscopic properties .

Electronic Configuration and Molecular Orbital Theory

The electronic configuration of sulfur trioxide is fundamentally determined by the electronic structures of its constituent atoms. Sulfur, with atomic number 16, possesses the ground state electronic configuration of 1s² 2s² 2p⁶ 3s² 3p⁴, placing six valence electrons in its outermost shell [42]. Oxygen atoms, each with atomic number 8, contribute six valence electrons from their 2s² 2p⁴ configuration [42]. The total valence electron count for sulfur trioxide amounts to 24 electrons, calculated as 6 + 3(6) = 24 [2] [18].

The molecular orbital theory for sulfur trioxide reveals a complex bonding scenario involving both sigma and pi molecular orbitals [5]. In the excited state of sulfur, electron promotion occurs from the 3s and 3p orbitals to the vacant 3d orbitals, following the configuration 1s² 2s² 2p⁶ 3s¹ 3p³ 3d² [5]. This electronic rearrangement enables sulfur to form three double bonds with the oxygen atoms, violating the traditional octet rule but accommodating an expanded octet of 12 electrons around the central sulfur atom [5].

The molecular orbital diagram for sulfur trioxide demonstrates similarities to other trigonal planar molecules such as boron trifluoride [47]. The oxygen atoms contribute both sigma and pi orbitals to the bonding scheme [47]. The irreducible representations for the oxygen orbitals include A₁ + E for the sigma orbitals and A₂ + E for the pi orbitals [47]. The sulfur atom participates through its s, pₓ, and p_y orbitals in sigma bonding, while its pz orbital contributes to the pi system [47].

The delocalized pi system in sulfur trioxide results from the combination of four p orbitals that form four symmetry-adapted linear combinations [43]. Two of these combinations are non-bonding and degenerate, while one completely symmetric orbital accounts for significant stabilization [43]. The antibonding orbital remains unoccupied in the ground state [43]. This molecular orbital arrangement leads to a calculated bond order of approximately 1.33 for each sulfur-oxygen bond, rather than the simplified value of 2.0 that might be expected from a Lewis structure approach [43] [44].

Trigonal Planar Geometry and sp² Hybridization

Sulfur trioxide adopts a trigonal planar molecular geometry, characterized by three oxygen atoms symmetrically arranged around the central sulfur atom in a single plane [1] [9] [11]. This geometric arrangement results from the VSEPR (Valence Shell Electron Pair Repulsion) theory, where the three regions of electron density around the central sulfur atom position themselves as far apart as possible to minimize electron-electron repulsion [9] [11].

The trigonal planar geometry necessitates sp² hybridization of the central sulfur atom [6] [14]. In this hybridization scheme, one 3s orbital combines with two 3p orbitals to form three equivalent sp² hybrid orbitals [6] [22]. These sp² hybrid orbitals arrange themselves in a planar configuration with bond angles of 120 degrees between adjacent orbitals [6] [14]. The remaining unhybridized p orbital on sulfur participates in pi bonding with the oxygen atoms [6] [22].

Each oxygen atom in sulfur trioxide also exhibits sp² hybridization [14]. The oxygen atoms form sigma bonds with the central sulfur through overlap of their sp² hybrid orbitals with the sulfur sp² orbitals [6]. The remaining p orbitals on the oxygen atoms contribute to the pi bonding system, creating the double bond character observed in the molecule [6] [22].

The bond angles in sulfur trioxide measure exactly 120 degrees, consistent with ideal trigonal planar geometry [9] [11] [13]. This precise angular arrangement reflects the equal repulsion between the three bonding regions and confirms the absence of lone pairs on the central sulfur atom [11] [15]. The molecular geometry remains undistorted because all three substituents are identical oxygen atoms, maintaining perfect symmetry [11].

Lewis Structure and Resonance Forms

The Lewis structure of sulfur trioxide presents a central sulfur atom bonded to three oxygen atoms through double covalent bonds [16] [20]. Each sulfur-oxygen bond consists of one sigma bond and one pi bond, resulting in a total of 12 electrons involved in bonding around the sulfur atom [16] [3]. The remaining 12 valence electrons exist as lone pairs, with each oxygen atom possessing two lone pairs (four electrons) [16] [20].

The formal charge calculation for the most stable Lewis structure reveals zero formal charges on all atoms [51] [52]. For the sulfur atom, the formal charge equals 6 - 0 - 12/2 = 0, where 6 represents the valence electrons, 0 indicates no non-bonding electrons, and 12 represents the bonding electrons [51] [52]. Each oxygen atom similarly exhibits a formal charge of 6 - 4 - 4/2 = 0, where 4 non-bonding electrons and 4 bonding electrons are present [51] [52].

Sulfur trioxide exhibits multiple resonance structures that contribute to its overall electronic structure [19] [21]. Seven distinct resonance forms can be drawn, though experimental evidence suggests that three equivalent structures predominate [19]. These three major resonance structures involve the systematic movement of double bond character between the sulfur-oxygen bonds while maintaining the overall molecular framework [19] [21].

The resonance structures demonstrate the delocalized nature of the pi bonding system in sulfur trioxide [19] [21]. Rather than discrete double bonds localized between specific sulfur-oxygen pairs, the molecule exhibits partial double bond character distributed equally among all three bonds [43]. This delocalization results in bond orders of approximately 1.33 for each sulfur-oxygen interaction, representing an average between single and double bond character [43] [44].

Table 1: Formal Charge Calculations for Sulfur Trioxide

| Atom | Valence Electrons | Non-bonding Electrons | Bonding Electrons | Formal Charge |

|---|---|---|---|---|

| Sulfur | 6 | 0 | 12 | 0 |

| Oxygen₁ | 6 | 4 | 4 | 0 |

| Oxygen₂ | 6 | 4 | 4 | 0 |

| Oxygen₃ | 6 | 4 | 4 | 0 |

Bond Parameters and Molecular Symmetry (D₃ₕ Point Group)

The experimental bond parameters for sulfur trioxide have been precisely determined through spectroscopic and computational methods. The sulfur-oxygen bond length measures 1.418 Å according to experimental data [23], with some sources reporting slightly different values of 1.4175 Å [23] or 1.41732 Å [48]. All three sulfur-oxygen bonds maintain identical lengths due to the molecular symmetry [1] [23].

The bond angles in sulfur trioxide are precisely 120.0 degrees [23] [25], consistent with perfect trigonal planar geometry. These angles result from the D₃ₕ point group symmetry that characterizes the molecule [1] [23] [25]. The molecular symmetry ensures that all geometric parameters remain equivalent for the three sulfur-oxygen bonds [23].

Sulfur trioxide belongs to the D₃ₕ point group, which describes its complete symmetry operations [1] [25] [27]. This point group includes a three-fold rotation axis (C₃) perpendicular to the molecular plane, three two-fold rotation axes (C₂) lying in the molecular plane, a horizontal mirror plane (σₕ) containing all atoms, and three vertical mirror planes (σᵥ) each containing the C₃ axis and one sulfur-oxygen bond [25] [27].

The vibrational modes of sulfur trioxide reflect its D₃ₕ symmetry [27] [48]. Four fundamental vibrational frequencies characterize the molecule: the totally symmetric stretch at 1064.9 cm⁻¹ (ν₁, A₁'), the symmetric bend at 497.5 cm⁻¹ (ν₂, A₂"), and the doubly degenerate asymmetric stretching and bending modes at 1391.5 cm⁻¹ and 530.1 cm⁻¹, respectively (ν₃ and ν₄, E') [48]. The E' modes are infrared-active in the D₃ₕ point group [25].

Table 2: Structural Parameters of Sulfur Trioxide

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Bond Length (S-O) | 1.418 | Å | [23] |

| Bond Angle (O-S-O) | 120.0 | degrees | [23] |

| Point Group | D₃ₕ | - | [25] |

| Molecular Weight | 80.063 | g/mol | [7] |

Dipole Moment and Electric Field Gradient Analysis

Sulfur trioxide exhibits zero dipole moment despite the polar nature of individual sulfur-oxygen bonds [1] [28] [29]. The electronegativity difference between sulfur (2.58) and oxygen (3.44) creates polar covalent bonds with partial negative charges on the oxygen atoms and a partial positive charge on the sulfur atom [28] [29]. However, the trigonal planar molecular geometry and D₃ₕ symmetry result in the complete cancellation of individual bond dipoles [28] [29].

Each sulfur-oxygen bond possesses a dipole moment directed from the electropositive sulfur toward the electronegative oxygen [28] [29]. The vector sum of these three equivalent dipole moments, positioned at 120-degree angles in a plane, equals zero [30] [31]. This cancellation occurs because the molecular geometry creates perfect symmetry, with the dipole vectors forming a closed triangle when placed head-to-tail [15] [30].

The absence of a net dipole moment classifies sulfur trioxide as a nonpolar molecule [28] [29] [31]. This nonpolarity influences the molecule's physical properties, including its solubility behavior and intermolecular interactions [15]. The symmetrical charge distribution results in weaker intermolecular forces compared to polar molecules of similar size [15].

Electric field gradient (EFG) analysis provides insight into the electronic environment around the nuclei in sulfur trioxide [32]. The EFG measures the rate of change of the electric field at atomic nuclei generated by the electronic charge distribution and other nuclei [32]. In sulfur trioxide, the EFG is non-zero because the charges surrounding each nucleus violate cubic symmetry, generating an inhomogeneous electric field [32].

The EFG in sulfur trioxide exhibits high sensitivity to the electronic density in the immediate vicinity of each nucleus [32]. This sensitivity arises because the EFG operator scales as r⁻³, where r represents the distance from a nucleus [32]. Computational studies utilizing density functional theory have become important tools for calculating EFGs in sulfur trioxide and providing deeper understanding of the electronic structure [35].

Quantum Chemical Calculations of Electronic Structure

Extensive quantum chemical calculations have been performed to elucidate the electronic structure of sulfur trioxide using various computational methods [33] [37] [38]. High-level ab initio calculations employing coupled cluster theory with single, double, and perturbative triple excitations [CCSD(T)] have provided accurate descriptions of the molecular properties [38] [39].

Density Functional Theory (DFT) calculations using functionals such as B3LYP, B3P86, and B3PW91 in combination with correlation-consistent basis sets have yielded comprehensive spectroscopic constants and force fields [37]. These calculations successfully reproduce experimental bond lengths, vibrational frequencies, and other molecular properties with high accuracy [37]. The B3LYP functional combined with cc-pVTZ and cc-pVQZ basis sets provides particularly reliable results for structural parameters [37].

Ab initio potential energy surfaces computed at the CCSD(T)-F12b level of theory have enabled the calculation of pure rotational and rotation-vibration spectra [38]. These surfaces, when fitted and used with variational nuclear motion programs, generate comprehensive line lists containing hundreds of thousands of transitions appropriate for modeling room temperature spectra [38]. The calculations consider rotational states up to J=85 and transitions in the 0-4000 cm⁻¹ region [38].

The quantum chemical calculations reveal the importance of electron correlation effects in sulfur trioxide [39]. Beyond-CCSD(T) contributions to barrier heights are substantial, and multidimensional tunneling effects, anharmonicity of high-frequency modes, and torsional anharmonicity significantly influence the quantitative kinetics of reactions involving sulfur trioxide [39]. These effects must be included to achieve agreement with experimental data [39].

Table 3: Computed Molecular Properties of Sulfur Trioxide

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| S-O Bond Length | 1.4231 Å | CCSD(T) | [46] |

| Electron Affinity | 2.126 eV | High-level ab initio | [46] |

| Vibrational Frequency (ν₁) | 1065 cm⁻¹ | Experimental/Theoretical | [48] |

| Vibrational Frequency (ν₂) | 498 cm⁻¹ | Experimental/Theoretical | [48] |

| Vibrational Frequency (ν₃) | 1391 cm⁻¹ | Experimental/Theoretical | [48] |

| Vibrational Frequency (ν₄) | 530 cm⁻¹ | Experimental/Theoretical | [48] |

Physical Description

DryPowder, PelletsLargeCrystals; GasVapor; Liquid

FUMING HYGROSCOPIC COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS.

Color/Form

Asbestos-like needles

Pure sulfur trioxide is a colorless liquid that fumes in air at room temperature and pressure.

XLogP3

Boiling Point

Sublimes

45 °C

Vapor Density

2.76 (Air = 1)

Relative vapor density (air = 1): 2.8

Density

Critical density: 0.630 g/cu cm

Relative density (water = 1): 1.9

Melting Point

62.2 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 20 of 439 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 419 of 439 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (48.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (11.46%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (98.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (10.5%): Suspected of causing cancer [Warning Carcinogenicity];

H411 (10.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

263 mm Hg at 25 °C (est)

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

7446-11-9

Wikipedia

Use Classification

Methods of Manufacturing

Liquid sulfur trioxide is produced by heating oleum in a boiler to generate SO3 gas which is then condensed.

May be prepared in the laboratory by heating fuming sulfuric acid and collecting the sublimate in a cooled receiver. If the vapor is condensed above 27 °C, the gamma form is obtained as a liquid. If the vapor is condensed below 27 °C and in the presence of a trace of moisture, a mixture of all 3 forms is obtained. The 3 forms can be separated by fractional distillation.

Sulfur trioxide is ... produced in dilute gaseous form in a contact-process sulfuric acid plant through the oxidation of sulfur dioxide-containing gases. So far, however, the only reported preparation of pure sulfur trioxide from dilute SO3-containing gases has been a pilot-plant scale process involving cryoscopic condensation. The usual procedure instead involves distillation of oleum. The heat required for oleum distillation is most conveniently supplied by hot contact gas from the associated sulfuric acid plant.

General Manufacturing Information

All other basic organic chemical manufacturing

All other petroleum and coal products manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Construction

Explosives manufacturing

Organic fiber manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Primary metal manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Utilities

intermediate, not sold

Sulfur trioxide: ACTIVE

Usually generated in the plant where it is to be used